molecular formula C12H9F3N2O2 B1674699 Leflunomide CAS No. 75706-12-6

Leflunomide

Cat. No. B1674699
CAS RN: 75706-12-6
M. Wt: 270.21 g/mol
InChI Key: VHOGYURTWQBHIL-UHFFFAOYSA-N
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Description

Leflunomide is an immunosuppressive drug used to relieve symptoms caused by active rheumatoid arthritis, such as inflammation, swelling, stiffness, and joint pain . It works by stopping the body from producing too many of the immune cells that are responsible for the swelling and inflammation . The chemical name for leflunomide is N-(4’-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide .


Molecular Structure Analysis

Leflunomide has a molecular formula of C12H9F3N2O2 . It is a pyrimidine synthesis inhibitor . The interactions of teriflunomide, the active metabolite of leflunomide, with tyrosine and arginine involve principally the amide fragment of teriflunomide .


Chemical Reactions Analysis

Leflunomide has been shown to induce the transcription of CYP1A1, CYP1A2, and NQO1 . It is rapidly metabolized to its active form, A77 1726 .


Physical And Chemical Properties Analysis

Leflunomide has a density of 1.4±0.1 g/cm3, a boiling point of 289.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 61.0±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 194.1±3.0 cm3 .

Scientific Research Applications

Antiviral Applications

Leflunomide has been identified as an effective agent against polyomavirus-associated nephropathy, particularly by inhibiting BK virus replication in renal tubular epithelial cells. This effect is attributed to the active metabolite of Leflunomide, A771726, which disrupts the BK virus life cycle, including genome replication, protein expression, and virion assembly, primarily through pyrimidine depletion mechanisms (Bernhoff et al., 2009).

Immunomodulatory and Anti-inflammatory Effects

Leflunomide acts as a selective inhibitor of de novo pyrimidine synthesis, affecting lymphocyte proliferation. This mechanism underlies its efficacy in rheumatoid arthritis treatment, highlighting its ability to inhibit the rate-limiting enzyme dihydroorotate dehydrogenase (DHODH) in pyrimidine synthesis. This results in the suppression of activated lymphocytes, crucial for its immunoregulatory effects (Breedveld & Dayer, 2000).

Leflunomide has demonstrated protection from T-cell–mediated liver injury in mice, significantly inhibiting increases in plasma tumor necrosis factor alpha (TNF-α) and interleukin 2 concentrations, thus suggesting its potential in treating autoimmune liver damage (Imose et al., 2004).

Anticancer Potential

Investigations have revealed Leflunomide's anticancer potential, particularly through its inhibition of dihydroorotate dehydrogenase (DHODH) and tyrosine kinases, essential for DNA synthesis and cell proliferation. This mechanism presents Leflunomide as a promising candidate for cancer therapy, including its potent effects against neuroblastoma cells in vitro and in vivo (Zhang & Chu, 2018).

Impact on Cell Proliferation and Differentiation

Leflunomide's inhibition of the p70 S6 Kinase (S6K1) activity, affecting cellular responses such as NF-κB, Activator Protein-1, and c-Jun N-Terminal Protein Kinase pathways, further elucidates its broader immunomodulatory effects. This inhibition contributes to its antiarthritis activity by blocking TNF signaling, indicative of its diverse applications in modulating cellular functions (Doscas et al., 2014).

Safety And Hazards

Leflunomide can cause severe or fatal liver damage . It is contraindicated in patients with severe hepatic impairment . Common side effects include nausea, diarrhea, stomach pain, headache, abnormal liver function tests, thinning hair, back pain, weakness, rash, and high blood pressure . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9023201
Record name Leflunomide
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Molecular Weight

270.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Leflunomide
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Solubility

In water, 153 mg/L at 25 °C /Estimated/, 8.44e-02 g/L
Record name Leflunomide
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Vapor Pressure

1.25X10-6 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Leflunomide is a prodrug that is rapidly and almost completely metabolized following oral administration to its pharmacologically active metabolite, A77 1726. This metabolite is responsible for essentially all of the drug's activity in-vivo. The mechanism of action of leflunomide has not been fully determined, but appears to primarily involve regulation of autoimmune lymphocytes. It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression. In-vitro data indicates that leflunomide interferes with cell cycle progression by inhibiting dihydroorotate dehydrogenase (a mitochondrial enzyme involved in de novo pyrimidine ribonucleotide uridine monophosphate (rUMP)synthesis) and has antiproliferative activity. Human dihydroorotate dehydrogenase consists of 2 domains: an α/β-barrel domain containing the active site and an α-helical domain that forms a tunnel leading to the active site. A77 1726 binds to the hydrophobic tunnel at a site near the flavin mononucleotide. Inhibition of dihydroorotate dehydrogenase by A77 1726 prevents production of rUMP by the de novo pathway; such inhibition leads to decreased rUMP levels, decreased DNA and RNA synthesis, inhibition of cell proliferation, and G1 cell cycle arrest. It is through this action that leflunomide inhibits autoimmune T-cell proliferation and production of autoantibodies by B cells. Since salvage pathways are expected to sustain cells arrested in the G1 phase, the activity of leflunomide is cytostatic rather than cytotoxic. Other effects that result from reduced rUMP levels include interference with adhesion of activated lymphocytes to the synovial vascular endothelial cells, and increased synthesis of immunosuppressive cytokines such as transforming growth factor-β (TGF-β). Leflunomide is also a tyrosine kinase inhibitor. Tyrosine kinases activate signalling pathways leading to DNA repair, apoptosis and cell proliferation. Inhibition of tyrosine kinases can help to treating cancer by preventing repair of tumor cells., Leflunomide exhibits anit-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2)., It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interference with cell cycle progression. ... In vitro data indicate that leflunomide interferes with cell cycle progression by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase; there also is in vitro evidence that the drug inhibits protein tyrosine kinase activity in dividing cells and possesses other effect that may contribute to its immunomodulating activity., ... In this study, we examined the effect of A771726 /active metabolite of leflunomide/ on osteoclast formation and bone-resorbing activity in vitro, using cultures of bone marrow-derived osteoclast progenitors and purified functionally mature osteoclasts, and then we elucidated the molecular mechanism of action of the effect of A771726 on osteoclasts. A771726 inhibited osteoclast formation from macrophage colony-stimulating factor (M-CSF)-dependent osteoclast progenitors in the presence of receptor activator of nuclear factor kappa B (NF-kappaB) ligand (RANKL), without any other types of cells present, in a dose-related manner, similar to the inhibition in cultures of unfractionated bone marrow cells. In addition, A771726 suppressed bone resorption by isolated mature osteoclasts. These results indicate that A771726 directly and intrinsically inhibited the differentiation and function of osteoclast lineage cells without any mediation by other cells. The inhibition by A771726 was not restored by the simultaneous addition of uridine, and may be independent of the blockade of NF-kappaB activation and the tyrosine phosphorylation of proteins. Thus, leflunomide, through its active metabolite, has the potential to prevent bone loss by directly inhibiting osteoclastogenesis and osteoclast function. This inhibition suggests a novel mechanism for leflunomide in the retardation of the joint destruction observed in rheumatoid arthritis patients.
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Product Name

Leflunomide

Color/Form

Crystals from toluene

CAS RN

75706-12-6
Record name Leflunomide
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Record name 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]
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Melting Point

165-166 °C, 166.5 °C, 165 - 166 °C
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Synthesis routes and methods I

Procedure details

A solution of 0.05 mol of 5-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added drop wise at room temperature to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g)in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile each time, and the combined filtrates are concentrated under reduced pressure. The yield is 12.8 g of white, crystalline N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (compound 1). Melting point from toluol 166,5° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.05 mol of 4-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added dropwise, at room temperature, to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g) in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile on each occasion, and the combined filtrates are concentrated under reduced pressure. Yield: 12.8 g of white, crystalline N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-catboxamide (leflunomide).
Name
4-methylisoxazole-4-carbonyl chloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 0.05 mol of 5-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added dropwise at room temperature to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g) in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile each time and the combined filtrates are concentrated under reduced pressure. 12.8 g of white crystalline 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide (compound 1) are thus obtained.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Trifluoromethylaniline (5.75 g, 35.7 mm) was suspended in a solution of NaHCO3 (3.16 g, 37.6 mm) in water (30 ml). The suspension was warmed to 50° C. and then rapid stirring was begun. 5-Methylisoxazole-4-carboxylic acid chloride prepared by the procedure of Example 1 (5 g, 34.4 mm) was added dropwise to the rapidly stirred suspension over 20 min. After cessation of the addition, the mixture was stirred for another 2 h. The mixture was then allowed to cool to ambient temperature and leflunomide was isolated as a white powder by filtration. Drying at 60° C. gave leflunomide (8.2 g, 88%) in 96% purity by HPLC analysis.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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